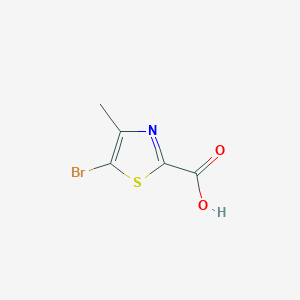

5-Bromo-4-methyl-2-thiazolecarboxylic acid

Descripción

Significance of Heterocyclic Compounds in Advanced Chemical Synthesis

Heterocyclic compounds are a vast and vital class of organic molecules that feature a ring structure containing at least one atom other than carbon within the ring. The introduction of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties and reactivity to these molecules compared to their carbocyclic counterparts. This structural diversity makes them indispensable tools in advanced chemical synthesis. They serve as versatile synthons, or building blocks, for the construction of more complex molecular architectures. A significant portion of pharmaceuticals, agrochemicals, and functional materials are based on heterocyclic frameworks, underscoring their profound impact on modern chemistry and related industries.

Overview of Thiazole (B1198619) Derivatives in Medicinal Chemistry and Materials Science

Thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom, is a privileged scaffold in both medicinal chemistry and materials science. In the pharmaceutical realm, the thiazole ring is a key component in a wide array of approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Its ability to engage in various non-covalent interactions with biological targets makes it a valuable pharmacophore in drug design.

In the domain of materials science, thiazole derivatives are increasingly being investigated for their potential in organic electronics. The electron-deficient nature of the thiazole ring, coupled with its rigid and planar structure, facilitates efficient intermolecular π-π stacking, which is crucial for charge transport in organic semiconductors. Consequently, thiazole-based polymers and small molecules are being developed for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Contextualization of 5-Bromo-4-methyl-2-thiazolecarboxylic acid within Thiazole Chemistry

This compound (CAS Number: 874509-45-2) is a substituted thiazole that serves as a valuable intermediate in the synthesis of more complex functional molecules. chemicalbook.com Its structure features a carboxylic acid group at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position. Each of these substituents plays a crucial role in its reactivity and utility as a chemical building block. The carboxylic acid provides a handle for amide bond formation and other derivatizations, while the bromine atom is a key functional group for cross-coupling reactions, allowing for the introduction of various aryl or alkyl substituents. The methyl group can also influence the molecule's steric and electronic properties.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid |

| CAS Number | 874509-45-2 |

| Molecular Formula | C₅H₄BrNO₂S |

| Molecular Weight | 222.06 g/mol |

| Canonical SMILES | CC1=C(SC(=N1)C(=O)O)Br |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Predicted Boiling Point | 376.0±34.0 °C |

| Predicted Density | 1.895 g/cm³ |

| Storage Temperature | 2-8 °C |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-3(6)10-4(7-2)5(8)9/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYSMLCWFZCULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608674 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874509-45-2 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 Methyl 2 Thiazolecarboxylic Acid and Its Derivatives

Precursor Synthesis and Derivatization Strategies

The construction of the 5-bromo-4-methyl-2-thiazolecarboxylic acid core can be approached through several synthetic routes, typically involving the initial formation of a substituted thiazole (B1198619) ring followed by functional group interconversions.

A common precursor for this scaffold is 2-Amino-4-methylthiazole (B167648) . This starting material can be readily synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide (like thiourea) with an α-haloketone. Once the 2-amino-4-methylthiazole ring is formed, it can undergo electrophilic aromatic substitution.

Bromination: The introduction of a bromine atom at the 5-position of the thiazole ring is a key step. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in an appropriate solvent. nih.gov The reactivity of the thiazole ring often directs bromination to the C5 position, especially when an activating group is present at the C2 position. nih.gov

Conversion of the Amino Group: Following bromination to yield 5-Bromo-4-methyl-thiazol-2-amine sigmaaldrich.cn, the 2-amino group can be converted to a carboxylic acid function. This transformation can be accomplished through a Sandmeyer-type reaction. The process involves diazotization of the amino group using sodium nitrite (B80452) in a strong acid, followed by reaction with a cyanide source (e.g., copper(I) cyanide) to introduce a nitrile group. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

An alternative strategy involves a halogen-metal exchange reaction. researchgate.net This route might start with a 2,5-dibromo-4-methylthiazole (B1322216) intermediate. Selective metalation at the 2-position, which is often more reactive, using an organolithium reagent at low temperature, followed by quenching with carbon dioxide (CO2), would yield the 2-carboxylic acid. researchgate.net

| Precursor Compound | Synthetic Step | Reagents | Resulting Intermediate/Product |

| Thioacetamide / Thiourea | Hantzsch Synthesis | α-haloketone | 2-Amino-4-methylthiazole |

| 2-Amino-4-methylthiazole | Electrophilic Bromination | NBS | 5-Bromo-4-methyl-thiazol-2-amine |

| 5-Bromo-4-methyl-thiazol-2-amine | Sandmeyer Reaction (Diazotization, Cyanation, Hydrolysis) | 1. NaNO₂, H⁺2. CuCN3. H₃O⁺ | This compound |

| 2,5-Dibromo-4-methylthiazole | Halogen-Metal Exchange & Carboxylation | 1. n-BuLi2. CO₂ | This compound |

Carboxylic Acid Activation Techniques

To form amide or ester derivatives, the carboxylic acid group of this compound must be activated to make it more susceptible to nucleophilic attack. Several standard and efficient methods are available for this purpose.

One of the most common methods for activating a carboxylic acid is its conversion to a highly reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM), often with a catalytic amount of dimethylformamide (DMF). guidechem.com

Once the acyl chloride is formed, it can be directly reacted with a primary or secondary amine, such as an aniline, to form an amide bond. google.com The reaction is usually carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. reddit.com

Reaction Scheme: Acid Chloride Formation and Amide Coupling

Activation: this compound + (COCl)₂ --(cat. DMF)--> 5-Bromo-4-methyl-2-thiazolecarbonyl chloride

Coupling: 5-Bromo-4-methyl-2-thiazolecarbonyl chloride + Aniline --(Base)--> N-Aryl-5-bromo-4-methyl-2-thiazolecarboxamide

Carbodiimides are widely used reagents that facilitate the direct formation of amide bonds from carboxylic acids and amines by acting as dehydrating agents. Dicyclohexylcarbodiimide (DCC) is a classic example, though its dicyclohexylurea (DCU) byproduct can complicate purification.

A more practical alternative is the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often used in its hydrochloride salt form. researchgate.net These couplings are frequently performed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve reaction rates.

| Coupling Reagent | Additive (Optional) | Byproduct | Key Features |

| DCC | HOBt, DMAP | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to filter. |

| EDC | HOBt, DMAP | Water-soluble urea | Byproduct removed by aqueous workup. |

1,1'-Carbonyldiimidazole (CDI) is another effective reagent for activating carboxylic acids. It reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate, releasing carbon dioxide and imidazole. This intermediate then readily reacts with an amine or alcohol nucleophile to yield the corresponding amide or ester. A key advantage of this method is that the byproducts (imidazole and CO₂) are generally easy to remove from the reaction mixture.

Esterification of this compound

Ester derivatives of this compound are valuable intermediates in organic synthesis. The conversion of the carboxylic acid to an ester can be accomplished through several standard methods.

The synthesis of the methyl ester is a common derivatization. One of the most direct methods is the Fischer-Speier esterification. This involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is typically driven to completion by using a large excess of the alcohol or by removing the water that is formed.

Alternative methods for methylation include reaction with diazomethane, which is highly efficient but requires caution due to the reagent's toxicity and explosive nature. Another approach is to deprotonate the carboxylic acid with a base (e.g., potassium carbonate) and then treat the resulting carboxylate salt with a methylating agent such as methyl iodide or dimethyl sulfate.

| Esterification Method | Reagents | Conditions | Advantages/Disadvantages |

| Fischer Esterification | Methanol, cat. H₂SO₄ | Reflux | Simple, inexpensive reagents; equilibrium reaction. |

| Alkylation of Carboxylate | Base (e.g., K₂CO₃), Methyl Iodide | Room Temp. to Reflux | Mild conditions; avoids strong acids. |

| Diazomethane | CH₂N₂ in Ether | 0 °C to Room Temp. | High yield, clean reaction; reagent is hazardous. |

Advanced Synthetic Pathways for Structural Modification

The structural framework of this compound offers significant opportunities for diversification. The presence of a bromine atom at the C5 position and a carboxylic acid at the C2 position allows for a range of advanced synthetic modifications. These transformations are crucial for generating derivatives with tailored electronic and steric properties for various applications in medicinal chemistry and materials science.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The bromine atom on the this compound core is well-suited to participate as an electrophilic partner in these transformations, particularly with palladium catalysts. eie.grresearchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org In a conceptual application, the C5-bromo substituent of this compound can be coupled with various arylboronic acids. This reaction would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) in a suitable solvent system, which can include aqueous mixtures. wikipedia.orgorganic-chemistry.org This pathway allows for the introduction of a wide array of aryl and heteroaryl groups at the 5-position of the thiazole ring, leading to the synthesis of novel biaryl-like structures. The reactivity of the halide in Suzuki couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Table 1: Conceptual Suzuki Coupling Reactions

| Arylboronic Acid (Reactant) | Expected Product | Potential Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-4-methyl-2-thiazolecarboxylic acid | Pd(PPh₃)₄ / Na₂CO₃ |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-methyl-2-thiazolecarboxylic acid | Pd(OAc)₂/PCy₃ / K₃PO₄ |

| 3-Pyridinylboronic acid | 5-(3-Pyridinyl)-4-methyl-2-thiazolecarboxylic acid | Pd₂(dba)₃/P(t-Bu)₃ / Cs₂CO₃ |

| 2-Thiopheneboronic acid | 5-(2-Thienyl)-4-methyl-2-thiazolecarboxylic acid | Pd(dppf)Cl₂ / K₂CO₃ |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for preparing aryl amines. organic-chemistry.org Conceptually, this compound can serve as the aryl halide component, reacting with a diverse range of primary and secondary amines. The reaction is typically facilitated by a palladium catalyst, often paired with a sterically hindered phosphine ligand, and a strong base like sodium tert-butoxide (NaOt-Bu). organic-chemistry.orgresearchgate.net This methodology provides a direct route to 5-amino-thiazole derivatives, which are important substructures in various biologically active molecules. The scope of the reaction is broad, allowing for the introduction of alkylamines, arylamines, and various heterocyclic amines. researchgate.net

Table 2: Conceptual Buchwald-Hartwig Amination Reactions

| Amine (Reactant) | Expected Product | Potential Catalyst/Ligand/Base System |

|---|---|---|

| Aniline | 5-(Phenylamino)-4-methyl-2-thiazolecarboxylic acid | Pd₂(dba)₃ / BINAP / NaOt-Bu |

| Morpholine | 5-Morpholino-4-methyl-2-thiazolecarboxylic acid | Pd(OAc)₂ / RuPhos / K₃PO₄ |

| Benzylamine | 5-(Benzylamino)-4-methyl-2-thiazolecarboxylic acid | Pd₂(dba)₃ / XPhos / Cs₂CO₃ |

| Pyrrolidine | 5-(Pyrrolidin-1-yl)-4-methyl-2-thiazolecarboxylic acid | Pd(OAc)₂ / DavePhos / NaOt-Bu |

Beyond modifications at the C5-position, the carboxylic acid group at the C2-position is a versatile handle for numerous functional group interconversions (FGIs). solubilityofthings.com These transformations are fundamental in organic synthesis for altering the physicochemical properties of a molecule and for preparing it for subsequent reactions, such as amide bond formation. ub.edu Common interconversions include esterification, amidation, and conversion to acid chlorides. For instance, the carboxylic acid can be converted to an ester through Fischer esterification or by reaction with an alkyl halide under basic conditions. Amide formation can be achieved by activating the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride or oxalyl chloride) followed by reaction with an amine. vanderbilt.edu Alternatively, peptide coupling reagents can directly facilitate the reaction between the carboxylic acid and an amine.

Table 3: Functional Group Interconversions of the Carboxylic Acid Moiety

| Reactant(s) | Product | Reaction Type |

|---|---|---|

| Methanol, H₂SO₄ (cat.) | Methyl 5-bromo-4-methyl-2-thiazolecarboxylate | Fischer Esterification |

| 1. (COCl)₂, 2. Ammonia | 5-Bromo-4-methyl-2-thiazolecarboxamide | Amidation (via acid chloride) |

| Ethylamine, EDC, HOBt | 5-Bromo-N-ethyl-4-methyl-2-thiazolecarboxamide | Peptide Coupling/Amidation |

| 1. SOCl₂, 2. N,O-Dimethylhydroxylamine | 5-Bromo-N-methoxy-N,4-dimethyl-2-thiazolecarboxamide (Weinreb Amide) | Amidation (Weinreb Amide formation) |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the carbon-hydrogen framework of 5-Bromo-4-methyl-2-thiazolecarboxylic acid. Through the analysis of ¹H and ¹³C NMR spectra, precise information regarding the electronic environment of each proton and carbon atom can be obtained.

In a typical ¹H NMR spectrum, the methyl protons (-CH₃) attached to the thiazole (B1198619) ring would be expected to produce a singlet, owing to the absence of adjacent protons for coupling. The chemical shift of this signal would provide insight into the shielding or deshielding effects of the heterocyclic ring. The proton of the carboxylic acid group (-COOH) would also appear as a singlet, typically in a downfield region of the spectrum, and its chemical shift can be influenced by the solvent and concentration.

The ¹³C NMR spectrum would reveal distinct signals for each of the five carbon atoms in the molecule. The carbon of the carboxylic acid group would resonate at a significantly downfield chemical shift. The four carbons of the thiazole ring, including the methyl-substituted carbon, the bromine-substituted carbon, the carbon bearing the carboxylic acid, and the remaining ring carbon, would each exhibit unique chemical shifts based on their electronic environments and the nature of their substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | 2.0 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | 15 - 25 |

| C4 (thiazole) | 140 - 150 |

| C5 (thiazole) | 110 - 120 |

| C2 (thiazole) | 160 - 170 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₅H₄BrNO₂S, corresponding to a molecular weight of approximately 222.06 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Further fragmentation of the thiazole ring could also be observed, providing additional structural confirmation.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z | Description |

|---|---|---|

| [C₅H₄BrNO₂S]⁺ | ~221/223 | Molecular Ion (M⁺) |

| [C₅H₃BrNO₂S]⁺ | ~204/206 | Loss of -OH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with C-H stretching vibrations. A sharp and intense absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C-H stretching vibrations of the methyl group would appear around 2850-3000 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the thiazole ring would be expected in the 1400-1600 cm⁻¹ region. The presence of the C-Br bond would result in a characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Methyl) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N / C=C (Thiazole Ring) | 1400 - 1600 | Medium |

X-ray Crystallography for Solid-State Structure Determination (Conceptual Application)

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must first be grown. Upon successful diffraction, the resulting electron density map would reveal the positions of all non-hydrogen atoms. This would unambiguously confirm the connectivity of the atoms, including the positions of the bromo, methyl, and carboxylic acid substituents on the thiazole ring. Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing arrangement. The planarity of the thiazole ring and the orientation of the substituents relative to the ring could also be precisely determined.

Applications in Medicinal Chemistry Research

The Strategic Importance of 5-Bromo-4-methyl-2-thiazolecarboxylic acid as a Synthetic Intermediate in Drug Discovery

This compound serves as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The thiazole (B1198619) ring itself is a privileged structure in medicinal chemistry, found in a variety of approved drugs. The bromo and carboxylic acid functional groups on this particular thiazole derivative offer reactive handles for a wide array of chemical transformations, allowing for the systematic modification and optimization of lead compounds.

The bromine atom at the 5-position can be readily displaced or participate in cross-coupling reactions, enabling the introduction of diverse substituents to probe the chemical space around the thiazole core. The carboxylic acid at the 2-position provides a convenient point for amide bond formation, a common linkage in many drug molecules, allowing for the attachment of various side chains or peptide fragments. This strategic placement of functional groups makes this compound an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

A Key Player in the Development of Transglutaminase 2 (TG2) Inhibitors

One of the most significant applications of this compound and its derivatives is in the development of inhibitors for Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. nih.gov Notably, elevated TG2 expression is often associated with drug resistance in cancer cells, making it a critical target for therapeutic intervention. ijper.org

Crafting TG2 Inhibitor Analogs: Synthetic Pathways Incorporating the Thiazole Moiety

While specific synthetic pathways starting directly from this compound to produce TG2 inhibitors are not extensively detailed in publicly available literature, the general principles of thiazole chemistry allow for the outlining of plausible synthetic routes. The carboxylic acid group can be activated and coupled with various amines to generate a library of amide derivatives.

For instance, the synthesis of thiazole-based inhibitors often involves the reaction of a thiazole carboxylic acid with an appropriate amine-containing fragment. This fragment can be designed to mimic the substrate of TG2 or to interact with specific residues in the enzyme's active site. The bromine atom on the thiazole ring can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl or heteroaryl groups, thereby expanding the structural diversity of the synthesized inhibitors.

Unraveling the Structure-Activity Relationship (SAR) of Thiazole-Based TG2 Inhibitors

The development of effective TG2 inhibitors relies heavily on understanding their structure-activity relationships (SAR). SAR studies on thiazole-based inhibitors aim to identify the key structural features that govern their potency and selectivity. Although specific SAR data for inhibitors derived directly from this compound is limited, general trends for thiazole-containing enzyme inhibitors can be extrapolated.

Key aspects of SAR studies for thiazole-based TG2 inhibitors often focus on:

Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole core can significantly impact binding affinity and selectivity. The methyl group at the 4-position and the bromo group at the 5-position of the parent compound provide a starting point for modification. For example, replacing the bromine with different functional groups can modulate the electronic properties and steric bulk of the inhibitor, influencing its interaction with the TG2 active site.

The Nature of the Amide Side Chain: The group attached to the carboxylic acid via an amide linkage plays a crucial role in inhibitor potency. Modifications to this side chain can optimize interactions with the substrate-binding pocket of TG2.

Interactive Table: Hypothetical SAR Data for Thiazole-Based TG2 Inhibitors

| Compound | R1 (at position 5) | R2 (Amide substituent) | TG2 IC50 (nM) |

| 1 | Br | Benzyl | 500 |

| 2 | Phenyl | Benzyl | 250 |

| 3 | Br | 4-Fluorobenzyl | 300 |

| 4 | Phenyl | 4-Fluorobenzyl | 150 |

This table presents hypothetical data to illustrate the principles of SAR and is not based on actual experimental results.

Mechanisms of Action of TG2 Inhibitors in Disease Models

TG2 inhibitors, including those potentially derived from this compound, exert their therapeutic effects by modulating the enzymatic activity of TG2 and the signaling pathways it regulates.

Halting Disease Progression: Inhibition of TG2-Regulated Signaling Pathways

TG2 is known to be involved in several signaling pathways that contribute to disease pathogenesis. By inhibiting TG2, thiazole-based compounds can interfere with these pathways. For example, TG2 can activate the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. Inhibition of TG2 can therefore lead to a reduction in pro-inflammatory cytokine production and an increase in apoptosis in cancer cells. Furthermore, TG2 has been implicated in the regulation of focal adhesion kinase (FAK) and the PI3K/Akt signaling pathway, both of which are critical for cell survival and proliferation. Thiazole-based TG2 inhibitors could potentially disrupt these pathways, leading to anti-cancer effects.

A Promising Strategy: Reversal of Drug Resistance Mechanisms

One of the most compelling therapeutic rationales for developing TG2 inhibitors is their potential to reverse drug resistance in cancer. ijper.org TG2 contributes to drug resistance through various mechanisms, including the cross-linking of extracellular matrix proteins, which can create a physical barrier to drug penetration, and the activation of pro-survival signaling pathways that counteract the effects of chemotherapeutic agents.

By inhibiting the cross-linking activity of TG2, thiazole-based inhibitors can potentially enhance the delivery of anti-cancer drugs to tumor cells. Moreover, by blocking TG2-mediated survival signals, these inhibitors can re-sensitize resistant cancer cells to the cytotoxic effects of chemotherapy. This approach holds significant promise for improving the efficacy of existing cancer treatments and overcoming a major challenge in oncology.

Modulation of Metastatic Processes in Cancer Cells

Metastasis, the process by which cancer spreads, is a primary cause of mortality in cancer patients. researchgate.net A significant area of research has been the development of agents that can inhibit cancer cell migration and invasion. Thiazole derivatives have emerged as a promising class of compounds with potent anti-migration and anti-invasion activities. acs.org

A series of synthesized thiazole derivatives demonstrated considerable efficacy in blocking the migration and invasion of metastatic cancer cells, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549) cell lines. nih.gov The activity of these compounds is thought to stem from their ability to impair the actin cytoskeleton structures within cellular protrusions that are essential for cell movement. researchgate.net Notably, many of these derivatives showed potent antimigration effects without significant cytotoxicity, a desirable characteristic that suggests a lower potential for toxicity to healthy cells. researchgate.net

One of the most effective compounds identified in these studies, derivative 5k , showed a half-maximal inhibitory concentration (IC₅₀) of 176 nM in a dose-dependent transwell migration assay using MDA-MB-231 cells. nih.gov

Table 1: Inhibitory Activity of Selected Thiazole Derivatives on Cancer Cell Migration

| Compound | Target Cell Line | Migration Inhibition IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5j | MDA-MB-231 | 0.189 | nih.gov |

| 5k | MDA-MB-231 | 0.176 | nih.gov |

Influence on Epithelial-to-Mesenchymal Transition (EMT) Pathways

Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which enhances motility and invasiveness. escholarship.org This process is crucial for tumor progression and metastasis, making it an attractive target for therapeutic intervention. escholarship.org

Research has shown that compounds incorporating a thiazole-related structure can inhibit the EMT process. For instance, a chalcone-1,3,4-thiadiazole hybrid compound, ZW97, was found to suppress the EMT process in NCI-H460 lung cancer cells. nih.gov This activity was linked to its ability to selectively inhibit c-Met kinase, a key driver of EMT. nih.gov The imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivative also demonstrated the ability to inhibit the EMT of pancreatic ductal adenocarcinoma cell lines. nih.gov

Conversely, studies on ovarian cancer cell lines using certain inhibitors of Transglutaminase 2 (TG2)—a protein implicated in metastasis—did not show a significant effect on the expression of EMT markers, suggesting that the role of specific inhibitors in this pathway can be context-dependent. nih.gov

Impact on Cancer Stem Cell Phenotypes

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and resistance to therapy. Targeting CSCs is a key strategy for developing more effective cancer treatments.

Several lines of evidence suggest that thiazole-based compounds may impact CSC phenotypes. Transglutaminase 2 (TG2) is highly expressed in ovarian cancer stem cells and has been linked to resistance to chemotherapy. biochim.ro The development of potent TG2 inhibitors, including peptidic scaffolds, has been pursued, with promising candidates being tested in cancer stem cell models. rsc.org Furthermore, inhibitors of lactate (B86563) dehydrogenase A (LDH-A), which include thiazole derivatives, have been shown to reduce the expression of CSC markers like CD133+. acs.org These findings suggest that by inhibiting enzymes like TG2 and LDH-A, thiazole-containing molecules could potentially disrupt the maintenance and survival of cancer stem cells.

Therapeutic Implications of Thiazole-Derived TG2 Inhibitors

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in the pathogenesis of various diseases, including several types of cancer. nih.gov Its enzymatic activity is thought to contribute to cancer progression, metastasis, and drug resistance. nih.gov This has made TG2 an attractive therapeutic target, and considerable effort has gone into developing small molecule inhibitors. researchgate.net While the direct investigation of this compound as a TG2 inhibitor is not extensively documented, the broader class of thiazole derivatives has been widely explored for anticancer effects, and the inhibition of TG2 represents a key therapeutic strategy where such scaffolds could be employed.

Potential in Ovarian Cancer Research

Ovarian cancer is the most lethal gynecological malignancy, often diagnosed at late stages when metastasis has occurred. nih.gov TG2 plays a significant role in promoting ovarian cancer progression and dissemination. biochim.ro

Studies using small molecule TG2 inhibitors in xenograft models of ovarian cancer have shown that these agents can decrease the invasive capacity of cancer cells. nih.govnih.gov For example, the TG2 inhibitor VA4 modestly prolonged the survival of mice with SKOV3 tumors. azolifesciences.com The therapeutic benefit of TG2 inhibition appears to extend beyond direct effects on cancer cells. The absence of TG2 in the tumor microenvironment (TME) has been shown to prolong survival in metastatic ovarian cancer models by remodeling the immune landscape. nih.govnih.gov This remodeling includes a decrease in immunosuppressive macrophages and an increase in anti-tumor T cells, NK cells, and B cells. nih.gov A pyrazolyl-thiazole derivative has also demonstrated high antiproliferative activity against the OVCAR-3 ovarian cancer cell line, indicating the potential of thiazole-based structures in this cancer. researchgate.net

Potential in Prostate Cancer Research

The thiazole scaffold has been evaluated for its efficacy against prostate cancer. In large-scale screenings by the National Cancer Institute, various thiazole derivatives have been tested against panels of human cancer cell lines, including those for prostate cancer. nih.gov Specifically, 2-aminothiazole (B372263) derivatives have shown a degree of selectivity against prostate cancer cells. nih.gov

While the role of TG2 in prostate cancer is less defined than in other cancers, transglutaminases are known to be involved in the pathology of the prostate. researchgate.net Given the established anticancer activity of thiazole derivatives against prostate cancer cell lines, the development of thiazole-based TG2 inhibitors could offer a targeted therapeutic strategy for this disease.

Potential in Melanoma Research

TG2 protein levels are known to be upregulated in malignant melanomas, suggesting it may play a role in the progression of this aggressive skin cancer. nih.gov Thiazole derivatives have demonstrated significant potential as anti-melanoma agents. For instance, a pyridine-thiazole hybrid molecule showed submicromolar cytotoxicity against the LOX IMVI melanoma cell line. mdpi.com Furthermore, 2-aminothiazole analogs have exhibited potent and selective inhibitory activity against various melanoma cell lines. nih.gov

Considering the upregulation of the TG2 target in melanoma and the proven efficacy of the thiazole scaffold against melanoma cells, thiazole-derived TG2 inhibitors represent a logical and promising avenue for the development of novel anti-melanoma therapies.

Potential in Breast Cancer Research

There is no specific data from preclinical or clinical studies detailing the efficacy or mechanism of action of this compound in breast cancer models. While some novel 1,3-thiazole analogues have been investigated for their activity against breast cancer cell lines, this research does not include the specified compound. nih.gov

Potential in Pancreatic Cancer Research

Similarly, the scientific literature lacks studies focused on the potential of this compound in pancreatic cancer research.

Potential in Brain Cancer Research

There is no available research documenting the investigation of this compound for the treatment of brain cancer.

Potential in Lung Cancer Research

Investigations into the role of this compound in lung cancer are not found in the current body of scientific literature.

Potential in Colorectal Cancer Research

There is a lack of specific research on the application of this compound in colorectal cancer.

Potential in Esophageal Cancer Research

The potential of this compound in the context of esophageal cancer has not been explored in published research.

It is important to note that a United States patent mentions this compound as a possible reactant in the synthesis of compounds that may be useful in treating a variety of cancers, including those mentioned above. google.com The patent suggests that derivatives could potentially inhibit Transglutaminase 2 (TG2) regulated pathways, which are implicated in drug resistance and metastasis. google.com However, the patent does not provide any biological data on this compound itself.

Computational Chemistry and in Silico Studies of 5 Bromo 4 Methyl 2 Thiazolecarboxylic Acid and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions (Conceptual Application)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, this method is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

For 5-Bromo-4-methyl-2-thiazolecarboxylic acid, a conceptual docking study would involve selecting a relevant biological target. Thiazole-containing molecules have been identified as inhibitors of various enzymes, including protein kinases and bacterial enzymes. plos.orgbiointerfaceresearch.com For instance, a hypothetical docking simulation could be performed against the ATP-binding site of a protein kinase, a common target in cancer therapy.

The process would begin with the generation of a three-dimensional structure of this compound, which is then energetically minimized. The target protein's crystal structure would be obtained from a repository like the Protein Data Bank (PDB). The simulation software would then systematically explore various conformations of the ligand within the active site of the protein, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

The results would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues (e.g., lysine, arginine), or hydrophobic interactions involving the methyl group and the thiazole (B1198619) ring. The bromine atom could also participate in halogen bonding, a specific type of non-covalent interaction. Analysis of these interactions provides a structural basis for the molecule's potential inhibitory activity and guides further chemical modifications to enhance potency.

Table 1: Conceptual Molecular Docking Results for this compound Against a Hypothetical Protein Kinase

| Parameter | Value | Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Lys72, Asp184 | Hydrogen Bond (Carboxylate) |

| Docking Score | -9.2 | Val57, Leu158 | Hydrophobic Interaction (Methyl/Thiazole Ring) |

| Estimated Kᵢ (nM) | 85.0 | Gln130 | Halogen Bond (Bromine) |

| RMSD (Å) | 1.2 | - | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. atlantis-press.com These calculations provide insights into molecular structure, stability, and reactivity by solving the Schrödinger equation. For this compound, DFT calculations can elucidate its electronic landscape and predict its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. The carboxylic acid group would be identified as a region of negative potential (nucleophilic), while the hydrogen atom of the carboxyl group would be electrophilic. Mulliken charge analysis can quantify the partial charge on each atom, revealing how the bromine, sulfur, and nitrogen atoms influence the electron distribution across the thiazole ring. researchgate.net These parameters are invaluable for understanding reaction mechanisms and designing new synthetic pathways.

Table 2: Calculated Quantum Chemical Properties for this compound (Illustrative Data)

| Quantum Chemical Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Molecular polarity and solubility |

| Mulliken Charge on Bromine | -0.08 e | Inductive effect and reactivity |

Pharmacophore Modeling for Lead Compound Optimization

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for this compound and its analogs would be constructed based on their common structural features.

The key pharmacophoric features of this molecule would likely include:

A hydrogen bond acceptor (the carboxyl oxygen and the thiazole nitrogen).

A hydrogen bond donor (the carboxyl hydrogen).

A hydrophobic/aromatic group (the thiazole ring).

A halogen bond donor (the bromine atom).

By analyzing a set of active thiazole derivatives, a computational model can be generated that defines the spatial relationships between these critical features. xjournals.comnih.gov This model serves as a 3D query to screen large virtual databases of chemical compounds. Molecules from the database that fit the pharmacophore model are identified as potential hits that are likely to exhibit the desired biological activity. This approach accelerates the discovery of novel chemical scaffolds. Furthermore, the model can be used to guide the optimization of existing leads by suggesting modifications that would improve the fit and, consequently, the biological activity.

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Specific Group | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carboxyl Oxygen, Thiazole Nitrogen | Forms hydrogen bonds with target residues. |

| Hydrogen Bond Donor (HBD) | Carboxyl Hydrogen | Forms hydrogen bonds with target residues. |

| Aromatic/Hydrophobic (HY/AR) | Thiazole Ring, Methyl Group | Participates in hydrophobic or π-stacking interactions. |

| Halogen Bond Donor (HBD) | Bromine Atom | Can form specific halogen bonds with electron-rich atoms. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity (Conceptual Application)

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a more realistic representation of the biological system. nih.gov

A conceptual MD simulation of the this compound-protein complex, derived from an initial docking pose, would be performed in a simulated physiological environment (i.e., solvated in water with ions at a specific temperature and pressure). plos.org The simulation, typically run for hundreds of nanoseconds, would track the trajectory of every atom in the system.

The primary goals of this simulation would be to:

Assess Binding Stability: To confirm if the ligand remains stably bound within the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's position over time is a key metric for stability.

Analyze Conformational Changes: To observe how the ligand and the protein's active site residues adapt to each other.

Refine Binding Affinity Calculation: To use advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy, which is often more accurate than docking scores.

The results from MD simulations provide a deeper understanding of the thermodynamics and kinetics of the binding event, helping to validate docking predictions and offering crucial insights for designing analogs with improved binding stability and affinity. biointerfaceresearch.com

Table 4: Key Parameters Analyzed in a Conceptual Molecular Dynamics Simulation

| Parameter | Description | Purpose |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the ligand in the binding pocket and the protein's overall structure. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein that may be important for binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Quantifies the stability of key polar interactions. |

| Binding Free Energy (MM/GBSA) | An end-point method to calculate the free energy of binding from the simulation trajectory. | Provides a more accurate estimation of binding affinity than initial docking scores. |

Future Directions and Emerging Research Avenues

Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 5-Bromo-4-methyl-2-thiazolecarboxylic acid is a prime candidate for derivatization to explore and enhance its biological activities. Strategic chemical modifications can lead to the generation of extensive compound libraries, enabling the exploration of structure-activity relationships (SAR) and the identification of potent therapeutic agents.

Key derivatization strategies include:

Modification of the Carboxylic Acid Group: The carboxyl group at the C2 position is a key site for modification. Conversion into a variety of functional groups such as esters, amides, and hydrazides can significantly alter the compound's polarity, solubility, and ability to interact with biological targets. For instance, coupling with various amines to form amides can introduce new pharmacophores and hydrogen bonding capabilities, potentially leading to stronger interactions with enzyme active sites or receptors.

Substitution at the Bromine Position: The bromine atom at the C5 position can be replaced through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, dramatically increasing the structural diversity of the derivatives. These modifications can influence the molecule's electronic properties and steric profile, which are critical for target binding.

Functionalization of the Methyl Group: The methyl group at the C4 position can also be a site for chemical alteration, for example, through halogenation followed by nucleophilic substitution, to introduce different side chains.

These derivatization approaches enable the systematic fine-tuning of the molecule's properties to optimize its pharmacokinetic and pharmacodynamic profiles for a desired therapeutic effect.

Exploration of Additional Biological Targets for Thiazole-Based Compounds

The thiazole (B1198619) nucleus is a recognized "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. nih.govresearchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. rsc.orgresearchgate.net Building on this established potential, future research can explore a wider array of biological targets for derivatives of this compound.

Emerging research into thiazole derivatives has identified several promising targets:

Kinase Inhibition: Many thiazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial in cancer cell signaling pathways. eurjchem.com For example, novel thiazole derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. mdpi.com Further screening of derivatives could identify inhibitors for other oncogenic kinases.

Enzyme Inhibition: Beyond kinases, thiazoles can target other critical enzymes. Recent studies have investigated thiazole analogues as potential inhibitors of aromatase and protein tyrosine kinase for breast cancer therapy. imp.kiev.ua The scaffold's ability to interact with enzyme active sites makes it a candidate for developing inhibitors against a host of other enzymes implicated in disease.

Antimicrobial Targets: With rising antibiotic resistance, there is a pressing need for new antimicrobial agents. nih.gov Thiazole derivatives have shown activity against various bacterial and fungal strains. nih.gov Future work could focus on identifying their specific microbial targets, such as essential enzymes in bacterial cell wall synthesis or metabolic pathways, to develop more effective and specific antimicrobial drugs.

The table below summarizes some of the investigated biological targets for various thiazole-based compounds, highlighting the broad potential of this chemical class.

| Biological Target Class | Specific Example(s) | Potential Therapeutic Area |

| Protein Kinases | VEGFR-2, Protein Tyrosine Kinase | Oncology |

| Other Enzymes | Aromatase, Cruzain | Oncology, Antiparasitic |

| Microtubules | - | Oncology |

| Various Microbial Enzymes | - | Infectious Diseases |

This table is illustrative of targets for the broader class of thiazole compounds and suggests potential areas of investigation for derivatives of this compound.

Integration with Advanced Drug Delivery Systems (Conceptual Application)

A significant challenge in drug development is ensuring that a potent compound reaches its target tissue in a safe and effective manner. The therapeutic potential of novel derivatives of this compound could be significantly enhanced by integrating them with advanced drug delivery systems. This conceptual application focuses on overcoming issues like poor solubility, premature degradation, and off-target toxicity.

Potential drug delivery platforms include:

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drug molecules. nih.gov Encapsulating a thiazole derivative within a liposome (B1194612) could protect it from degradation in the bloodstream, extend its circulation half-life, and potentially improve its delivery to specific tissues through passive targeting (the enhanced permeability and retention effect in tumors) or active targeting by modifying the liposome surface with specific ligands. nih.govsemanticscholar.org

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that carry a drug payload. nih.gov These systems offer controlled and sustained release of the encapsulated drug, which can reduce the frequency of administration and maintain therapeutic concentrations over a longer period. semanticscholar.org Thiazole-based compounds could be incorporated into such nanoparticles to improve their therapeutic index.

The integration of potent thiazole derivatives into these nanostructures represents a promising strategy for developing next-generation therapeutics with improved efficacy and safety profiles. nih.govsemanticscholar.org

Application in Materials Science beyond Medicinal Chemistry (Conceptual Application)

The unique electronic properties of the thiazole ring make it an attractive building block for functional organic materials. nih.gov The electron-withdrawing nature of the imine (C=N) group within the thiazole heterocycle allows it to be used in the design of advanced materials for electronics and other industrial applications. nih.gov Derivatives of this compound could serve as precursors for synthesizing novel materials with tailored properties.

Conceptual applications in materials science include:

Organic Electronics: Thiazole-based molecules and polymers have been extensively studied for their semiconducting properties. nih.gov They have been incorporated into:

Organic Field-Effect Transistors (OFETs): Thiazole-containing polymers have been synthesized and shown to exhibit charge transport capabilities necessary for transistor applications. rsc.orgacs.org

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some thiazole derivatives make them suitable as emitters in OLEDs, which are used in modern displays and lighting. researchgate.netrsc.org

Organic Solar Cells (OSCs): Thiazole units can be used as electron-accepting components in conjugated polymers for OSCs, which convert sunlight into electricity. researchgate.netscispace.com

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur, such as thiazole derivatives, have proven to be effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govbohrium.com These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive reactions. eurjchem.com The specific functional groups on the thiazole ring can be tuned to enhance their adsorption and protective efficiency.

The table below outlines potential applications of thiazole-based materials, indicating a broad scope for future research and development.

| Application Area | Material Type | Function |

| Organic Electronics | Conjugated Polymers / Small Molecules | Active layer in OFETs, OSCs |

| Fluorophores | Emissive layer in OLEDs | |

| Industrial Chemicals | Organic Additives | Corrosion inhibitor for metals |

This table illustrates the conceptual applications for materials derived from the thiazole scaffold.

Q & A

Q. How can in silico ADMET profiling guide the development of this compound as a drug candidate?

- Methodological Answer : Use SwissADME or ADMETLab to predict:

- Lipophilicity (LogP ~2.1), indicating moderate membrane permeability.

- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6.

- Toxicity : Ames test simulations for mutagenicity. Validate with in vitro hepatocyte assays .

Notes

- Data Contradictions : Melting points (mp) for analogous compounds (e.g., 155–156°C in ) may differ due to polymorphic forms. Always characterize new batches via DSC.

- Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis to study intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.